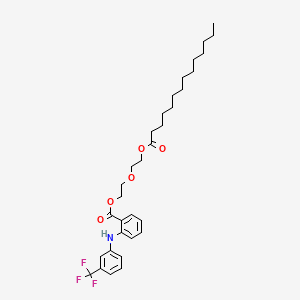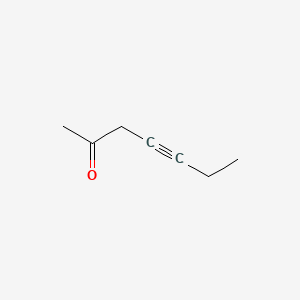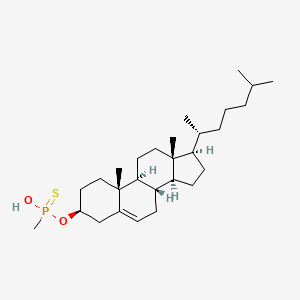
阿德福韦-d4 二磷酸三乙胺盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adefovir-d4 Diphosphate Triethylamine Salt is a labeled salt of Adefovir Diphosphate, which is a metabolite of Adefovir. It is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The compound has a molecular formula of C8H10D4N5O10P3•xC6H15N and a molecular weight of 437.17 (free acid).
科学研究应用
Adefovir-d4 Diphosphate Triethylamine Salt is widely used in scientific research due to its labeled nature, which allows for detailed metabolic and proteomic studies. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling experiments to trace metabolic pathways and study enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Adefovir in the body.
Industry: Applied in the development of diagnostic tools and assays for detecting viral infections.
作用机制
Target of Action
The primary target of Adefovir-d4 Diphosphate Triethylamine Salt is the HBV DNA polymerase (reverse transcriptase) . This enzyme plays a crucial role in the replication of the Hepatitis B virus.
Mode of Action
Adefovir-d4 Diphosphate Triethylamine Salt inhibits the HBV DNA polymerase by competing with the natural substrate deoxyadenosine triphosphate and causing DNA chain termination after its incorporation into viral DNA .
Biochemical Pathways
The compound affects the replication pathway of the Hepatitis B virus. By inhibiting the HBV DNA polymerase, it prevents the virus from replicating and spreading within the host organism .
Pharmacokinetics
It is known that adefovir is an active metabolite of the antiviral nucleoside analog adefovir dipivoxil . Adefovir is formed from Adefovir Dipivoxil by gastrointestinal carboxylesterase 2 (CES2) .
Result of Action
The inhibition of HBV DNA polymerase results in a decrease in viral load, thereby reducing the symptoms and progression of Hepatitis B .
准备方法
The synthesis of Adefovir-d4 Diphosphate Triethylamine Salt involves multiple steps, starting from the precursor AdefovirThe reaction conditions often involve the use of phosphorylating agents and deuterated reagents under controlled temperature and pH conditions . Industrial production methods are similar but scaled up to meet the demand for research purposes.
化学反应分析
Adefovir-d4 Diphosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
相似化合物的比较
Adefovir-d4 Diphosphate Triethylamine Salt is unique due to its labeled nature, which allows for detailed tracking in metabolic studies. Similar compounds include:
Adefovir Diphosphate: The unlabeled form of the compound, used in similar research applications.
Tenofovir Diphosphate: Another nucleotide analog used in antiviral research.
Lamivudine Triphosphate: A compound used in the treatment of viral infections, similar in its mechanism of action.
属性
CAS 编号 |
1346604-40-7 |
|---|---|
分子式 |
C14H29N6O10P3 |
分子量 |
538.364 |
IUPAC 名称 |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
InChI 键 |
CMMZUURGSBCDLQ-PBCJVBLFSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
同义词 |
Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]-methyl]_x000B_phosphonic Acid; Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)_x000B_ethoxy-d4]methyl]phosphonic Acid; PMEA-d4 Diphosphate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






